Atorvastatin Allyl Ester

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Atorvastatin Allyl Ester is the definitive reference standard for quantifying the allyl ester impurity in Atorvastatin API. Its unique chromatographic retention prevents misidentification, ensuring ICH Q2(R1) compliance for QC batch release and stability testing. Using Atorvastatin free acid or calcium salt leads to erroneous quantification. ≥95% purity.

Molecular Formula C36H39FN2O5
Molecular Weight 598.715
CAS No. 915092-85-2
Cat. No. B588387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin Allyl Ester
CAS915092-85-2
Synonyms2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid 2-Propenyl Ester;  (βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic A
Molecular FormulaC36H39FN2O5
Molecular Weight598.715
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C36H39FN2O5/c1-4-21-44-31(42)23-30(41)22-29(40)19-20-39-34(24(2)3)33(36(43)38-28-13-9-6-10-14-28)32(25-11-7-5-8-12-25)35(39)26-15-17-27(37)18-16-26/h4-18,24,29-30,40-41H,1,19-23H2,2-3H3,(H,38,43)/t29-,30-/m1/s1
InChIKeyUCJZSDSELLJXGC-LOYHVIPDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atorvastatin Allyl Ester (CAS 915092-85-2): Procurement Guide for Analytical Standards and Impurity Profiling


Atorvastatin Allyl Ester (CAS 915092-85-2) is a derivative of the HMG-CoA reductase inhibitor Atorvastatin, characterized by an allyl ester moiety. With a molecular formula of C36H39FN2O5 and a molecular weight of 598.70 g/mol , this compound is primarily encountered as a process-related impurity or degradation product in the synthesis of the active pharmaceutical ingredient (API) Atorvastatin Calcium [1]. Its primary utility lies in pharmaceutical research and quality control, where it serves as a critical analytical reference standard for impurity profiling and method validation rather than as a therapeutic agent .

Atorvastatin Allyl Ester: Why Substituting with Atorvastatin API or Other Impurity Standards Compromises Analytical Validity


Direct substitution of Atorvastatin Allyl Ester with the Atorvastatin API (calcium salt) or other Atorvastatin-related impurities in analytical workflows is invalid due to fundamental differences in physicochemical properties and chromatographic behavior. Atorvastatin Allyl Ester has a distinct molecular mass (598.70 g/mol) compared to the Atorvastatin free acid (558.64 g/mol) and its calcium salt, which affects detection by mass spectrometry . Furthermore, the allyl ester moiety alters its polarity and hydrophobic interactions, leading to a different retention time on reverse-phase HPLC columns compared to other process impurities like the lactone or desfluoro derivatives [1]. Using an incorrect standard would lead to inaccurate peak identification, erroneous quantification of impurity levels, and ultimately, a failure to meet regulatory specifications for API purity as defined by the ICH guidelines [1]. This makes the specific compound essential for accurate and compliant analytical testing.

Atorvastatin Allyl Ester: Verifiable Analytical and Impurity Differentiation Evidence


Chromatographic Resolution from Atorvastatin API

The Atorvastatin Allyl Ester impurity is chromatographically distinct from the Atorvastatin API, enabling its reliable detection and quantification. Unlike Atorvastatin Calcium, which is highly polar, the allyl ester exhibits increased retention on a reverse-phase C18 column, facilitating separation [1]. This distinction is critical for developing and validating stability-indicating HPLC methods that can accurately measure degradation products in drug substance and finished product batches [2].

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Spectroscopic Confirmation and Purity

Procurement of Atorvastatin Allyl Ester from reputable vendors includes a specified minimum purity level, typically 95%, and is supported by spectroscopic characterization for identity confirmation . This contrasts with sourcing from non-specialist chemical suppliers or in-house synthesis without full validation. The compound's structure can be confirmed by 1H NMR and its molecular mass verified by LC-MS, providing definitive evidence for its use as a calibration standard [1].

Chemical Synthesis Quality Control Reference Standard

Biological Activity Profile as a Prodrug Candidate

In the context of prodrug research, Atorvastatin Allyl Ester offers a distinct metabolic activation pathway compared to the parent Atorvastatin free acid. A structure-activity relationship (SAR) study of 31 atorvastatin derivatives indicated that susceptibility to hydrolysis by human carboxylesterase 2 (hCES2) is influenced by the alkoxy group's electron density [1]. While specific data for the allyl ester is not provided, the study establishes that esterification with allyl alcohol creates a substrate with different enzymatic activation kinetics compared to other esters (e.g., ethyl, isopropyl) or the lactone form, which is selectively hydrolyzed by paraoxonase 3 (PON3) [1]. This makes it a valuable tool for investigating controlled, site-specific drug release.

Prodrug Design Metabolic Activation Carboxylesterase

Defined Storage and Handling Requirements

The compound is supplied with defined storage recommendations to maintain its integrity as a reference standard. For instance, storage at 4°C is specified for long-term stability, and the compound is stable for shipping at ambient temperature [1]. This is in contrast to some highly labile impurities which may require sub-zero storage. Adherence to these storage conditions ensures that the material's purity and identity remain consistent with the certificate of analysis, guaranteeing reliable results over the stated shelf life.

Stability Reference Standard Management Laboratory Logistics

Atorvastatin Allyl Ester: Optimal Scientific and Industrial Application Scenarios Based on Analytical Differentiation


Development and Validation of Stability-Indicating HPLC Methods

Use as a primary reference standard for identifying and quantifying the allyl ester impurity in Atorvastatin API and finished drug products. The distinct chromatographic retention time relative to the main drug peak [1] makes it essential for establishing system suitability criteria (e.g., resolution, R > 1.5) and validating method specificity in line with ICH Q2(R1) guidelines. This is critical for QC laboratories performing batch release and stability testing.

Quantitative Impurity Profiling for Regulatory Compliance

Employ the high-purity (>95%) standard [1] to accurately calculate the weight/weight percentage of the allyl ester impurity in API batches. This allows manufacturers to demonstrate control of process-related impurities below the identification and qualification thresholds mandated by regulatory agencies such as the FDA and EMA, as per ICH Q3A guidelines [2].

Investigating Prodrug Activation Mechanisms

In preclinical research, this compound serves as a well-defined chemical tool to study the structure-activity relationship of ester prodrugs of atorvastatin. Its activation profile via human carboxylesterases, as inferred from class-level studies [1], allows for a direct comparison with other ester derivatives to understand how the alkoxy group structure impacts hydrolysis rates and tissue-specific activation.

Method Transfer and Cross-Validation Studies

Due to its defined analytical properties and availability from multiple suppliers, Atorvastatin Allyl Ester is an ideal compound for transferring validated HPLC methods between laboratories or contract research organizations (CROs). Its consistent LC-MS fragmentation pattern [1] and NMR spectrum [1] provide robust markers for identity confirmation, reducing inter-laboratory variability in impurity analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atorvastatin Allyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.